1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C18H22Cl2N4O2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C18H22Cl2N4O2/c1-12-13(2)21-18-23(16-6-5-14(19)9-15(16)20)10-22(7-4-8-26-3)11-24(18)17(12)25/h5-6,9H,4,7-8,10-11H2,1-3H3 |
InChI Key |
VJPUASTUJDTXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCCOC)C3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. The synthetic route typically begins with the preparation of the pyrimido[1,2-a][1,3,5]triazinone core, followed by the introduction of the dichlorophenyl and methoxypropyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Medicine: Research has indicated that this compound may have therapeutic potential, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido-triazine derivatives exhibit varied pharmacological profiles depending on substituent patterns. Below is a comparative analysis of the target compound and three structural analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
In contrast, the pyridin-3-ylmethyl substituent in introduces polarity, which may improve solubility but reduce blood-brain barrier penetration . The dimethylamino group in confers basicity (pKa ~8–9), enhancing water solubility and enabling salt formation, a critical factor for oral bioavailability .
Thiophene in the literature analog contributes to aromatic stacking interactions, a feature exploited in kinase inhibitor design.
Pharmacological Implications :
Biological Activity
The compound 1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS No. 1158217-75-4) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.3 g/mol. The structure features a pyrimidine core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.3 g/mol |
| CAS Number | 1158217-75-4 |
Antimicrobial Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit significant antimicrobial properties. A study on pyrimidine derivatives found that certain compounds displayed potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been extensively studied. For example, compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that these derivatives can reduce the production of pro-inflammatory mediators such as prostaglandins .
Anticancer Activity
Emerging data suggest that the compound may exhibit anticancer properties. A related study highlighted the cytotoxic effects of similar pyrimidine derivatives on various cancer cell lines. The compounds were found to induce apoptosis in tumor cells through the activation of caspase pathways . This suggests a potential therapeutic application in oncology.
Neuroprotective Effects
Recent findings have indicated that some pyrimidine derivatives possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. Mechanistic studies revealed that these compounds could mitigate oxidative stress and reduce neuroinflammation .
Case Study 1: Antibacterial Efficacy
In a controlled experiment, derivatives of this compound were tested against Staphylococcus aureus. The results showed an IC50 value indicating effective inhibition of bacterial growth at low concentrations . This highlights the potential for developing new antibiotics based on this chemical scaffold.
Case Study 2: Anti-inflammatory Response
A study evaluated the anti-inflammatory effects of similar compounds using an animal model of induced paw edema. The treated group exhibited a significant reduction in swelling compared to controls, suggesting effective modulation of inflammatory pathways .
Case Study 3: Cancer Cell Line Testing
In vitro testing on human cancer cell lines demonstrated that the compound could induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of activated caspases in treated cells . This positions the compound as a candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this pyrimido-triazine derivative?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (e.g., reflux in ethanol/DMF), solvent polarity, and stoichiometric ratios of intermediates. For example, cyclization steps involving triazine-pyrrolidine precursors demand anhydrous conditions to avoid hydrolysis . Analytical techniques such as HPLC and NMR are critical for monitoring intermediate purity and confirming regioselectivity during heterocyclic ring formation .
Q. How can researchers resolve discrepancies in structural elucidation between NMR and X-ray crystallography data for this compound?
- Methodological Answer : Contradictions often arise from dynamic conformational changes in solution vs. solid-state. To address this, perform variable-temperature NMR studies to assess rotational barriers of substituents (e.g., the 3-methoxypropyl group). Cross-validate with computational methods (DFT-based geometry optimization) to reconcile NMR chemical shifts with crystallographic bond angles .
Q. What strategies are recommended for minimizing side reactions during the introduction of the 2,4-dichlorophenyl moiety?
- Methodological Answer : Use protective groups (e.g., tert-butyloxycarbonyl) for amine functionalities during nucleophilic aromatic substitution. Optimize reaction time and temperature to prevent over-halogenation or dechlorination. TLC monitoring at 30-minute intervals is advised to terminate reactions at >90% conversion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the triazine core in nucleophilic or electrophilic environments?
- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. For instance, the N3 position in the triazine ring shows higher electrophilicity due to electron-withdrawing effects from the dichlorophenyl group . Pair these results with kinetic isotopic labeling (KIE) experiments to validate mechanistic pathways .
Q. What experimental designs are effective for resolving contradictory bioactivity data across in vitro vs. in vivo models?
- Methodological Answer : Design a factorial experiment to isolate variables such as metabolic stability (e.g., CYP450-mediated oxidation of the methoxypropyl chain) and plasma protein binding. Use LC-MS/MS to quantify parent compound and metabolites in biological matrices. Cross-reference with molecular docking studies to assess target engagement variability .
Q. How can researchers leverage AI-driven reaction optimization platforms for scaling up synthesis?
- Methodological Answer : Integrate platforms like ICReDD’s quantum-chemical reaction path search with robotic automation. For example, train neural networks on historical yield data (e.g., solvent polarity vs. cyclization efficiency) to predict optimal conditions for Heck coupling or Suzuki-Miyaura steps . Validate predictions with high-throughput screening in microreactors .
Q. What advanced spectroscopic techniques are required to characterize the compound’s polymorphic forms?
- Methodological Answer : Combine solid-state NMR (ssNMR) with synchrotron X-ray powder diffraction (XRPD) to differentiate polymorphs. For hygroscopic forms, use dynamic vapor sorption (DVS) to assess stability under varying humidity. Pair with Raman spectroscopy for real-time monitoring of phase transitions during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
